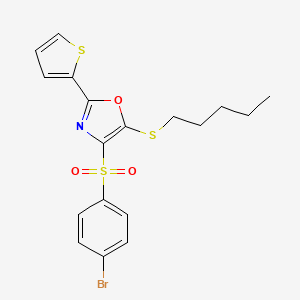

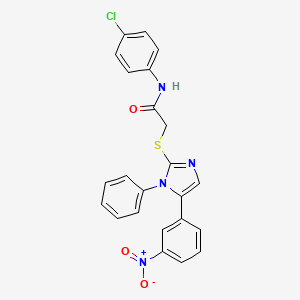

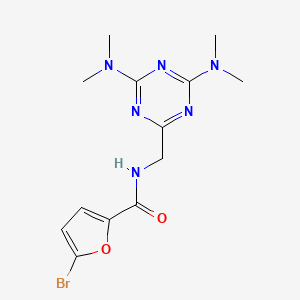

![molecular formula C12H11N5O2S3 B2515610 N-(5-(éthylthio)-1,3,4-thiadiazol-2-yl)-2-méthyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896342-48-6](/img/structure/B2515610.png)

N-(5-(éthylthio)-1,3,4-thiadiazol-2-yl)-2-méthyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the ring closure of amino-thiazole carboxamide precursors. For instance, ethyl chloroformate/DMF mixture is used for the facile ring closure of 5-amino-2-(ethylthio)thiazole-4-carboxamide to afford 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one with excellent yield . Further chemical modifications can be achieved through reactions with phosphoryl chloride, malononitrile, ethyl cyanoacetate, and primary amines to yield various substituted derivatives . Similarly, the synthesis of N,5-diaryl derivatives involves the reaction of N,6-diaryl-4-methyl-2-thioxo-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate .

Molecular Structure Analysis

The molecular structures of thiazolo[3,2-a]pyrimidine derivatives are elucidated using various spectroscopic techniques such as NMR, 13C, and IR spectroscopy . These techniques allow for the determination of the chemical environment of atoms within the molecule and the identification of functional groups, which is crucial for confirming the structure of synthesized compounds.

Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidine derivatives can undergo various chemical reactions to introduce different substituents, which can significantly alter their biological activity. The reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-pyrimidine-diones in the presence of triethylamine leads to the formation of novel 1,3,4-thiadiazoles, 5-arylazothiazoles, and pyrimido-triazolo-pyrimidines . These reactions expand the chemical diversity of thiazolo[3,2-a]pyrimidine derivatives and provide a library of compounds for biological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are important for determining the compound's solubility, stability, and reactivity, which are critical factors for their potential use as pharmaceutical agents. The papers provided do not detail the specific physical and chemical properties of the compounds, but such properties can be inferred from the molecular structure and known properties of similar compounds .

Relevant Case Studies

Several of the synthesized thiazolo[3,2-a]pyrimidine derivatives have been screened for biological activities, such as antimicrobial properties . For example, some compounds have shown activity against microorganisms, indicating their potential as antimicrobial agents . Additionally, certain derivatives have been found to possess molluscicidal properties, which could be useful in controlling the intermediate host of schistosomiasis . These case studies highlight the importance of synthesizing and studying new derivatives for their potential applications in medicine and pest control.

Applications De Recherche Scientifique

- Ce composé a été étudié pour sa capacité à inhiber la corrosion du cuivre dans des solutions de NaCl (chlorure de sodium) à 3,5% .

- Les chercheurs ont conçu et synthétisé divers dérivés de pyrimidine-5-carbonitrile comme des inhibiteurs mimétiques de l'ATP tyrosine kinase ciblant le récepteur du facteur de croissance épidermique (EGFR) .

Inhibition de la Corrosion

Propriétés Anticancéreuses

Synthèse et Réactions

Mécanisme D'action

Target of Action

It is known that pyrimidines, a class of compounds to which this molecule belongs, have a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators . This suggests that the compound may interact with these targets, leading to a decrease in the production of these inflammatory mediators.

Biochemical Pathways

The compound likely affects the biochemical pathways associated with inflammation. Inflammation is a complex process involving numerous biochemical pathways. The key mechanism of action of anti-inflammatory drugs often involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins, and prostacyclins . The beneficial effects of anti-inflammatory drugs are credited to the deficiency of these eicosanoids .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its anti-inflammatory properties. By inhibiting the expression and activities of certain vital inflammatory mediators, the compound may reduce inflammation at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2S3/c1-3-20-12-16-15-10(22-12)14-8(18)7-4-13-11-17(9(7)19)5-6(2)21-11/h4-5H,3H2,1-2H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNHTOVPTSOIAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

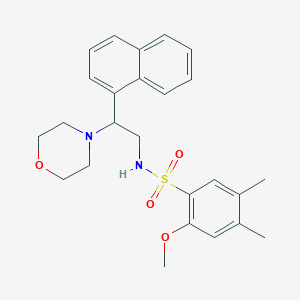

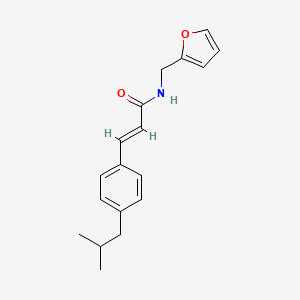

![1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B2515532.png)

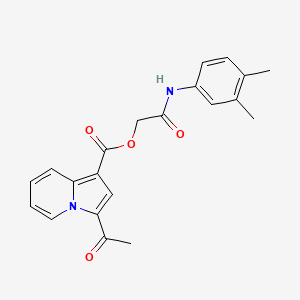

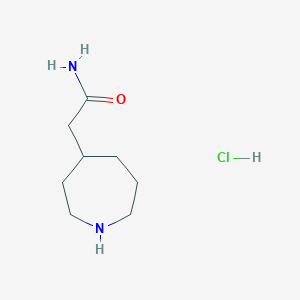

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2515534.png)

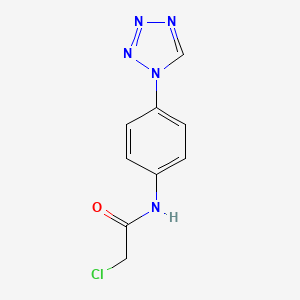

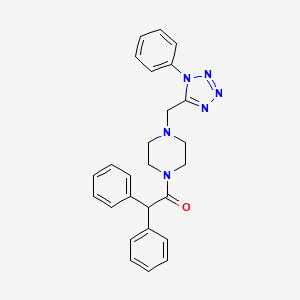

![6,7-difluoro-1-(4-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2515537.png)

![Ethyl 5-[(2-naphthalen-1-ylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515548.png)